N-BOC-1,1-dioxothiomorpholine
Description
N-BOC-1,1-dioxothiomorpholine is a thiomorpholine derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a sulfone (dioxo) moiety. This compound is structurally characterized by a six-membered ring containing sulfur and two oxygen atoms, with the BOC group attached to the nitrogen atom. It is widely used in medicinal chemistry and organic synthesis as a building block for drug development, particularly in the preparation of protease inhibitors and other bioactive molecules requiring stable sulfur-oxygen frameworks .
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-4-6-15(12,13)7-5-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBPNFZLMUGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215791-95-0 | |
| Record name | tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BOC-1,1-dioxothiomorpholine can be synthesized through several methods. One common method involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (BOC₂O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Another method involves the oxidation of N-BOC-thiomorpholine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve high yields and efficiency . The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BOC-1,1-dioxothiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
N-BOC-1,1-dioxothiomorpholine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-BOC-1,1-dioxothiomorpholine involves its ability to act as a protecting group for amines. The BOC group stabilizes the amine, preventing unwanted reactions during synthetic processes. The sulfone group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural Analogues
N-BOC-1,1-dioxothiomorpholine shares structural similarities with other BOC-protected amines and sulfone-containing compounds. Key analogues include:
Key Observations :
- BOC-Protected Amines : Compounds like N-Boc-glycine methyl ester and N-Boc-1,6-hexanediamine hydrochloride share the BOC group’s stability under acidic conditions, making them ideal for stepwise synthesis .
- Sulfone/Sulfur-Oxygen Frameworks : Unlike this compound, most analogues lack the sulfone moiety, which enhances electrophilicity and binding affinity in drug candidates.
Research Findings and Data
Spectroscopic Data :
- Boc-N-O-O-N-Boc: Distinct ¹H-NMR peaks at δ 1.4 ppm (BOC methyl groups) and δ 7.2–7.8 ppm (aromatic protons) .
Biological Activity
N-BOC-1,1-dioxothiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a dioxothiomorpholine core. The N-Boc (tert-butyloxycarbonyl) group is often used to protect amines during chemical synthesis. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the DNA gyrase enzyme in Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. The inhibition constants (IC50 values) for these interactions are particularly noteworthy:
| Bacterial Strain | IC50 (nM) |
|---|---|
| E. coli DNA gyrase | < 10 |
| A. baumannii DNA gyrase | < 10 |
| P. aeruginosa DNA gyrase | < 10 |
These values suggest that this compound is a potent inhibitor of bacterial DNA replication processes, which could be leveraged in developing new antibiotics.
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays using human liver cell lines (HepG2) reveal that this compound has low cytotoxicity. The following IC50 values were reported:
| Assay Type | IC50 (μM) |
|---|---|
| LDH Assay | > 100 |
| MTS Assay | 78 |
| FMC Assay | 10.3 |
These results indicate that the compound does not exhibit significant toxicity at therapeutic concentrations.
Genotoxicity and Mutagenicity
This compound has been tested for genotoxic effects using the Ames test with Salmonella typhimurium TA98. The compound was found to be nonmutagenic at concentrations up to 25 μM, indicating a favorable safety profile for further development.
The primary mechanism of action for this compound appears to involve the inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models. For example:
- A study demonstrated that the compound significantly reduced colony-forming units (CFUs) in A. baumannii cultures, showcasing its bacteriostatic properties.
- Another investigation highlighted its selectivity against human topoisomerase IIα, further supporting its potential as a therapeutic agent with reduced side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
